molecular formula C5H4ClN B1293800 4-Chloropyridine CAS No. 626-61-9

4-Chloropyridine

Cat. No. B1293800
CAS RN: 626-61-9
M. Wt: 113.54 g/mol
InChI Key: PVMNPAUTCMBOMO-UHFFFAOYSA-N
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Description

4-Chloropyridine is a compound that serves as a key intermediate in the synthesis of various coordination complexes and has been studied for its interesting chemical and physical properties. It is a derivative of pyridine with a chlorine atom substituted at the fourth position, which significantly influences its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of 4-chloropyridine derivatives can involve reactions with various ligands and metals. For instance, the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine leads to the formation of coordination complexes with interesting magnetic properties . Another synthesis approach involves the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl, resulting in homoleptic complexes with potential applications in magnetism . These syntheses highlight the versatility of 4-chloropyridine as a building block for creating structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of 4-chloropyridine derivatives has been extensively studied using various techniques such as X-ray diffraction and electron diffraction. For example, the crystal structure of a polynuclear copper complex reveals a tetrahedral coordination to a central oxygen atom, with 4-chloropyridine completing the coordination environment . The molecular complex of 4-acetylpyridine with pentachlorophenol shows a hydrogen bond between the pyridine nitrogen and the phenol hydroxyl group, with a slight twist between the planes of the pyridine and phenol rings . These studies provide detailed insights into the bonding and geometry of 4-chloropyridine complexes.

Chemical Reactions Analysis

4-Chloropyridine undergoes various chemical reactions, including polymerization and complexation. The polymerization of 4-chloropyridine results in water-soluble substances that can hydrolytically decompose, leading to the formation of 4-hydroxypyridine and other pyridine derivatives . In complexation reactions, 4-chloropyridine can bind to metals, forming stable complexes with specific geometries and bonding characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloropyridine derivatives are influenced by their molecular structure. For instance, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been analyzed, revealing the covalent nature of certain bonds within the molecule and the presence of intermolecular hydrogen bonds . The molecular structures of various 4-chloropyridine N-oxides have been determined, providing information on bond lengths and angles that are crucial for understanding their reactivity . These analyses contribute to a comprehensive understanding of the properties of 4-chloropyridine and its derivatives.

Scientific Research Applications

  • Pharmaceuticals

    • 4-Chloropyridine is used as an intermediate in many chemical reactions in the pharmaceutical industry . It’s involved in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . One specific application is the production of cephalosporin antibiotics, where 4-Chloropyridine interacts with mercaptoacetic acid to form Pyridylmercaptoacetic acid, a precursor to cephalosporin antibiotics .
  • Agrochemicals

    • In the agrochemical industry, 4-Chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides . It’s also used in the production of growth regulators for plants .
  • Phosphonium Salt Installation

    • 4-Chloropyridine is used in a process known as “phosphonium salt installation”. This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
  • Pyrrolation/Cyclization of Anthranilic Acids

    • 4-Chloropyridine is used as a catalyst in the synthesis of fluorazone derivatives by one-pot pyrrolation/cyclization of anthranilic acids .
  • Synthesis of Dyes

    • 4-Chloropyridine is used as a key intermediate in the synthesis of various dyes . The specific methods and outcomes of these applications are not detailed in the available resources.
  • 4-Amino-2-chloropyridine Synthesis

    • 4-Chloropyridine is used in the synthesis of 4-Amino-2-chloropyridine . This compound is used in the pharmaceutical industry for the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .
  • Phosphonium Salt Installation

    • 4-Chloropyridine is used in a process known as “phosphonium salt installation”. This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
  • Synthesis of KT-30 (Forchlorfenuron)

    • 4-Chloropyridine is used in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N- (2-chloro-4-pyridyl)-N’-phenylurea), a highly active cytokinin, which has the biological activity of promoting tissue growth, promoting bud development and green preservation . It has an effect of increasing yield on apple, pear, grape, peach and other fruit crops .
  • Pesticide

    • 4-Chloropyridine itself can also be used as a pesticide alone, and has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
  • Synthesis of Colored Pigments and Dyes

    • In the dye industry, 4-Chloropyridine is used as a precursor for the synthesis of various colored pigments and dyes .

Safety And Hazards

4-Chloropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 4-Chloropyridine research could involve exploring its reactivity with different reagents and its potential applications in the synthesis of new compounds .

properties

IUPAC Name

4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNPAUTCMBOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052671
Record name 4-Chloropyridine
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Molecular Weight

113.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

151 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, Miscible with ethanol
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2000 g/cu cm at 25 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

4-Chloropyridine

Color/Form

Liquid

CAS RN

626-61-9
Record name 4-Chloropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloropyridine
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Record name 4-chloropyridine
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Record name 4-Chloropyridine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-43.5 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,820
Citations
T Kato, H Hayashi, T Anzai - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… It is well recognized that 4~chloropyridine 1—oxide reacts readily with nucleophilic … In the present paper, we Wish to report the reactions of 4—chloropyridine (I), 4~chloro-2~picoline (I[), …
Number of citations: 8 www.jstage.jst.go.jp
JP Wibaut, FW Broekman - Recueil des Travaux Chimiques …, 1959 - Wiley Online Library
… The polymerisation product from 4-chloropyridine shouId then consist of a mixture of … We have now investigated the changes the polymerisate from 4-chloropyridine undergoes in …
Number of citations: 25 onlinelibrary.wiley.com
JP Wibaut, FW Broekman - Recueil des Travaux Chimiques …, 1939 - Wiley Online Library
… in 4-chloropyridine is removed from the chlorine atom. so that addition of a second molecule of 4-chloropyridine to … From the results obtained with 4-chloropyridine we have made a fresh …
Number of citations: 38 onlinelibrary.wiley.com
J Burgess - Spectrochimica Acta Part A: Molecular Spectroscopy, 1968 - Elsevier
… and 3- and 4chloropyridine complexes of … 4-chloropyridine complex with nickel cyanate is also recorded in this Table to provide confirmation of the assignments for the 4-chloropyridine …
Number of citations: 9 www.sciencedirect.com
JF Chiang, JJ Song - Journal of Molecular Structure, 1983 - Elsevier
The molecular structures of 4-nitro-, 4-methyl- and 4-chloro-pyridine-N-oxides have been determined by gas-phase electron diffraction. The structural parameters are obtained by least-…
Number of citations: 36 www.sciencedirect.com
K Mitsui, JR Parquette - Synthesis, 2009 - thieme-connect.com
… A method amenable to the multigram-scale preparation of 4-chloropyridine-2,6-dicarbonyl dichloride is described. The key transformation is the deoxygenative chlorination of the …
Number of citations: 5 www.thieme-connect.com
LM Moody, S Balof, S Smith, VH Rambaran… - … Section E: Structure …, 2008 - scripts.iucr.org
… compound, [Co3Na2(C7H2ClNO4)4(H2O)12][Co(C7H2ClNO4)(H2O)3]2·6H2O, consists of a centrosymmetric dimer of [CoII(dipicCl)2]2− complex dianions [dipicCl is 4-chloropyridine-2,…
Number of citations: 7 scripts.iucr.org
H Kotsuki, H Sakai, T Shinohara - Synlett, 2000 - thieme-connect.com
… Abstract: A new method for synthesizing 4-(di)alkylaminopyridine derivatives in high yield was established by the high-pressurepromoted nucleophilic aromatic substitution of 4-chloropyridine …
Number of citations: 38 www.thieme-connect.com
N Heineking, H Dreizler - Zeitschrift für Naturforschung A, 1986 - degruyter.com
… We resolved and analysed the l4N hyperfine structure in addition to the 35C1 and 37C1 hyperfine structure of 4-chloropyridine-[35Cl] and -[37C1] to investigate substitutional effects …
Number of citations: 5 www.degruyter.com
XB Mao, TH Li, CA Ma, QB Song - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C5H4ClNO3S, was obtained by hydrolysis of 4-chloropyridine-3-sulfonamide in dilute hydrochloric acid. In the crystal structure, one-dimensional chains are formed …
Number of citations: 4 scripts.iucr.org

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